N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Overview
Description
“N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide” is a chemical compound that belongs to the thiazole class . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Potential
N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide derivatives exhibit significant anticancer activity. Studies have shown that compounds with thiazole-5-carboxamide structures have been synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives have demonstrated higher anticancer activities than reference drugs, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial Efficacy
The thiazole-5-carboxamide moiety is also explored for its antimicrobial properties. Synthesis of 2-phenylamino-thiazole derivatives has resulted in compounds exhibiting potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings suggest the potential of this compound derivatives as a basis for developing new antimicrobial agents with significant efficacy (Bikobo et al., 2017).
Bioactive Compound Synthesis
The structural framework of this compound facilitates the synthesis of various bioactive compounds. These compounds have shown a wide range of biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. This versatility highlights the importance of this compound derivatives in drug discovery and the development of new therapeutics (Mhaske et al., 2011).
Diuretic Activity
Furthermore, the application of thiazole derivatives extends to the development of compounds with diuretic activity. Specific derivatives have been synthesized and evaluated, showing promising diuretic effects. This suggests the potential of this compound-based compounds in treating conditions that benefit from diuresis (Yar & Ansari, 2009).
Future Directions
Properties
IUPAC Name |
N-benzyl-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,24)(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHSNSIWQFBTOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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